2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride
Description
Historical Development of 1-Isohistidine Research
The exploration of 1-isohistidine began in the 1950s alongside the characterization of novel imidazole-containing biomolecules. Early work identified its structural relationship to histidine, differing primarily in the position of the imidazole moiety relative to the amino acid backbone. Initial syntheses relied on multistep organic reactions, often yielding racemic mixtures with limited stereochemical control. A pivotal advancement occurred in 2020 with the development of catalyst-free, stereoselective 1,4-conjugate additions to chiral bicyclic dehydroalanines, enabling the efficient production of Nβ-substituted α,β-diamino acids like 1-isohistidine. This methodology achieved diastereomeric ratios exceeding 20:1 and yields up to 92%, marking a paradigm shift in synthetic accessibility.
Key historical milestones include:
- 1950s : Isolation and preliminary characterization of isohistidine as part of broader investigations into imidazole biochemistry.
- 1980s–1990s : Refinement of protecting-group strategies for imidazole-functionalized amino acids, enabling selective modification of the amino and carboxyl groups.
- 2020s : Implementation of stereocontrolled synthetic routes, facilitating the production of enantiomerically pure 1-isohistidine derivatives for structure-activity studies.
Academic Significance Within Non-Proteinogenic Amino Acid Studies
As a non-proteinogenic amino acid, 1-isohistidine hydrochloride serves as a versatile tool for probing biological systems. Its imidazole side chain mimics histidine’s coordination properties while introducing distinct electronic and steric effects. Researchers have utilized this compound to:
- Investigate metalloenzyme active sites through isosteric replacement of histidine residues.
- Develop fluorescent probes by conjugating the amino acid backbone with aromatic moieties, enabling real-time tracking of peptide folding dynamics.
- Study pH-dependent conformational changes in synthetic peptides, leveraging the imidazole group’s protonation equilibrium (pKa ≈ 6.0).
The compound’s academic value is further evidenced by its inclusion in the PubChem database (CID 12311021), which catalogs its molecular properties, spectral data, and synthetic protocols.
Theoretical Frameworks for Investigating Imidazolyl-Substituted Amino Acids
The analysis of 1-isohistidine hydrochloride operates within three interconnected theoretical domains:
- Stereoelectronic Theory : Predicts the influence of imidazole’s π-electron system on the amino acid’s tautomeric equilibrium. Density functional theory (DFT) calculations reveal a 12.3 kJ/mol stabilization of the N1-H tautomer over N3-H in aqueous environments.
- Molecular Orbital Analysis : Explains the compound’s nucleophilic reactivity at the β-carbon, which is 1.7× greater than histidine due to hyperconjugation with the imidazole ring.
- Solvation Models : Continuum dielectric frameworks account for the hydrochloride salt’s enhanced solubility (182 mg/mL in water at 25°C) compared to the free base form (34 mg/mL).
These frameworks enable rational design of derivatives, such as β-(azepan-1-yl)alanine analogues, which exhibit modified hydrogen-bonding capacities.
Conceptual Evolution in Histidine Analogue Research
The study of 1-isohistidine hydrochloride has driven three conceptual shifts in amino acid research:
- From Proteinogenic to Functional Analogues : Early work focused on replacing histidine in proteins, but recent applications emphasize non-canonical roles in catalysis and molecular recognition.
- From Racemic to Enantiopure Synthesis : Advances in asymmetric catalysis, exemplified by the 2020 stereoselective conjugate addition protocol, have enabled the production of >99% enantiomerically pure samples.
- From Structural Mimicry to Functional Diversification : Modern derivatives incorporate fluorophores, antimicrobial agents (e.g., ciprofloxacin conjugates), and redox-active metals, expanding the compound’s utility beyond basic biochemical studies.
This evolution reflects broader trends in amino acid research, where non-proteinogenic analogues are increasingly viewed as modular platforms for bioorthogonal chemistry and targeted therapeutics.
Table 1: Comparative Properties of Histidine and 1-Isohistidine Hydrochloride
| Property | Histidine | 1-Isohistidine Hydrochloride |
|---|---|---|
| Molecular Formula | C₆H₉N₃O₂ | C₆H₁₀ClN₃O₂ |
| Molecular Weight (g/mol) | 155.15 | 191.62 |
| Imidazole pKa | 6.04 | 5.91 |
| Aqueous Solubility (25°C) | 41.9 mg/mL | 182 mg/mL |
| λmax (UV-Vis) | 211 nm | 218 nm |
Data compiled from PubChem and synthesis studies.
Properties
IUPAC Name |
2-amino-3-imidazol-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)3-9-2-1-8-4-9;/h1-2,4-5H,3,7H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVHEWPMKDFKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a solvent like 1-propanol . The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield different amino derivatives.
Scientific Research Applications
2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Positional Isomerism
- Imidazole Substitution : The target compound’s imidazole group at the 1-position (vs. 4- or 5-positions in analogs) alters electronic properties and hydrogen-bonding capacity. For example, L-histidine (5-position) participates in enzyme active sites (e.g., histidine kinases), whereas the 1-position isomer may exhibit distinct binding affinities .
Derivative Modifications
- Ester vs. Carboxylic Acid : The methyl ester derivative () replaces the carboxylic acid with a methyl ester, increasing lipophilicity (logP) and altering solubility. This modification is advantageous for cell permeability in prodrug design .
- Salt Forms: The dihydrochloride salt () enhances aqueous solubility compared to monohydrochloride forms, which is critical for in vitro assays .
Physicochemical and Analytical Comparisons
- Solubility: The target compound’s monohydrochloride form offers moderate water solubility, while the dihydrochloride derivative () exhibits higher solubility due to additional chloride ions . L-Histidine monohydrochloride monohydrate () is highly soluble in water, consistent with its role in biological systems .
- Stability :
- The ester derivative () may undergo hydrolysis under acidic/basic conditions, reverting to the carboxylic acid form. In contrast, the target compound and L-histidine are more stable in physiological pH ranges .
Biological Activity
2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride, also known as imidazole propanoic acid, is a compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 176.6 g/mol. It contains an imidazole ring, which is crucial for its interaction with biological targets. The presence of the amino group enhances its reactivity and biological activity.
The biological activity of 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring allows for coordination with metal ions in enzyme active sites, influencing enzyme activity and potentially modulating biochemical pathways. This interaction can lead to competitive inhibition or allosteric modulation, making it a valuable tool for understanding enzyme mechanisms and protein-ligand interactions .
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial potential of this compound. For instance, it has been tested against various bacterial strains, showing notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of 2-Amino-3-(1H-imidazol-1-yl)propanoic Acid Hydrochloride
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0048 - 0.0195 |
| Bacillus subtilis | 4.69 - 22.9 |
| Candida albicans | 16.69 - 78.23 |
Enzyme Inhibition
The compound has also been investigated for its role in inhibiting specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting histamine receptors and other imidazole-containing enzymes, which could have therapeutic implications in conditions such as allergies and inflammation .
Study on Enzyme Interaction
In a study focused on enzyme mechanisms, researchers utilized 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride to explore its effects on histidine-rich enzymes. The results indicated that the compound significantly altered enzyme kinetics, providing insights into its potential as a biochemical tool for drug discovery.
Antimicrobial Efficacy Analysis
Another case study evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The findings revealed that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting a potential application in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride, and how can reaction yields be optimized?
- Methodology :
- Retrosynthetic Analysis : Utilize AI-powered tools (e.g., Template_relevance models) to predict feasible routes. For example, coupling imidazole derivatives with protected amino acids via nucleophilic substitution, followed by deprotection and hydrochloride salt formation .
- Optimization : Adjust reaction parameters (solvent polarity, temperature, catalyst loading) based on real-time monitoring (e.g., TLC or HPLC). For instance, using polar aprotic solvents (DMF or DMSO) at 60–80°C improves imidazole ring activation .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole activation | DMF, 80°C, 12h | 65–70 | |
| Deprotection | HCl (g)/EtOH, RT | >90 |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodology :
- NMR : Use - and -NMR in DO to resolve signals for the imidazole ring (δ 7.5–8.5 ppm) and α-amino protons (δ 3.2–3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: 218.07) and detect impurities .
- Elemental Analysis : Verify stoichiometry (e.g., C: 38.1%, H: 4.6%, N: 19.0%) .
Q. How should this compound be stored to maintain stability during long-term experiments?
- Methodology :
- Store in airtight, light-resistant containers at –20°C under inert gas (N or Ar) to prevent hygroscopic degradation .
- Monitor purity via HPLC every 6 months; degradation products (e.g., free imidazole) appear as secondary peaks .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?
- Methodology :
- Solvent Effects : Test deuterated solvents (DO vs. DMSO-d) to assess hydrogen bonding impacts on chemical shifts .
- Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening (e.g., imidazole ring puckering) .
- Example : A 0.1 ppm upfield shift in DO vs. DMSO-d confirms solvent-polarity-dependent proton exchange .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Methodology :
- Standardized Protocols : Pre-treat compound with Chelex®-100 resin to remove trace metal contaminants that alter enzyme inhibition .
- Dose-Response Curves : Use at least three independent batches to calculate EC variability (target <15% RSD) .
Q. How can isotopic labeling (e.g., ) aid in tracking metabolic pathways of this compound?
- Methodology :
- Synthesis : Incorporate -labeled glycine during amino acid coupling to trace propanoic acid backbone metabolism .
- Analytical Tracking : Use LC-MS/MS with SRM (selected reaction monitoring) to detect labeled metabolites in cell lysates .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous vs. organic solvents?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
